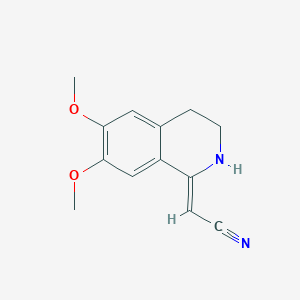
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a complex organic compound, often explored for its potential applications in various scientific fields. Its unique structure, incorporating the dimethoxy groups and dihydroisoquinoline framework, contributes to its fascinating chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:
Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.
Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.
Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.
Industrial Production Methods
In an industrial context, the production involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.
Purification: Techniques such as crystallization or chromatography are used to purify the compound.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It may be reduced using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Reagents like alkyl halides, under controlled conditions.
Major Products
From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.
From Reduction: Reduced forms with potential hydrogen addition.
From Substitution: Various substituted analogs depending on the reagents used.
科学的研究の応用
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential bioactivity in various biological assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the manufacturing of specialized chemicals.
作用機序
The compound's mechanism of action is primarily influenced by:
Molecular Targets: It interacts with specific enzymes or receptors.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Comparison
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile stands out due to its specific structural features and resultant properties.
Similar Compounds
Isoquinoline Derivatives: Similar in having an isoquinoline backbone but lacking the specific dimethoxy groups.
Acetonitrile Derivatives: Compounds containing the acetonitrile group but differing in the attached ring structures.
That should give you a comprehensive overview of this compound. Is there a specific detail you'd like to explore further?
生物活性
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 234.26 g/mol
- CAS Number : 160446-15-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and other diseases. The following mechanisms have been identified:
- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
- Multidrug Resistance (MDR) Reversal :
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor effects. For example:
- Case Study : A derivative showed anti-proliferative activity against MV4-11 leukemia cells with a GI50 value of 18 nM and demonstrated significant tumor growth inhibition in xenograft models .
Antimicrobial Properties
Some studies suggest that compounds within this chemical class possess antimicrobial properties, although specific data on this compound itself remain limited.
Data Summary Table
特性
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAKBHKVKPSDN-JYOAFUTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













